2-Phenylquinolin-3-ol
Description
Significance of Heterocyclic Architectures in Contemporary Chemical Sciences
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, represent a cornerstone of modern chemical sciences. Their structural and functional diversity is vast, making them indispensable in numerous scientific and industrial fields. A significant majority of known organic compounds are heterocyclic, and they are prominently featured in a wide array of natural products, including alkaloids, antibiotics, and vitamins. In medicinal chemistry, heterocyclic scaffolds are of paramount importance; they form the core of many pharmaceutical agents due to their ability to engage in various biological interactions. The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic properties, polarity, and hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets. Beyond pharmaceuticals, heterocyclic architectures are integral to the development of agrochemicals, dyes, polymers, and advanced materials such as organic conductors and photovoltaic cells.
Overview of the Quinoline (B57606) Nucleus as a Versatile Synthetic Platform
The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent example of a "privileged scaffold" in organic synthesis. ingentaconnect.comnih.gov This structure, also known as 1-azanaphthalene, provides a rigid and planar framework that is amenable to a wide range of chemical modifications. nih.gov The nitrogen atom in the pyridine ring influences the electronic distribution of the entire system, making quinoline susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com This reactivity allows for the introduction of various functional groups at different positions, making it a versatile building block for constructing complex molecular architectures. ingentaconnect.com
Numerous classical and modern synthetic methods have been developed to construct the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.govrsc.org In recent years, these have been supplemented by more efficient and environmentally benign approaches, such as multicomponent reactions (MCRs) and transition-metal-catalyzed C-H bond functionalization. nih.govrsc.org The adaptability of the quinoline scaffold has led to its incorporation into a multitude of compounds with applications ranging from medicinal chemistry to materials science. mdpi.com
Specific Focus on the Phenylquinoline Moiety in Scholarly Investigations
The introduction of a phenyl group onto the quinoline nucleus gives rise to the phenylquinoline moiety, a structural motif that has garnered significant attention in its own right. The presence of the additional aromatic ring often enhances the biological activity and modulates the physicochemical properties of the parent quinoline scaffold. Phenylquinoline derivatives are extensively investigated for their pharmacological potential, exhibiting a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ingentaconnect.combenthamdirect.comikm.org.my For instance, certain 2-arylquinoline derivatives have been developed as selective anticancer agents. frontiersin.org
In the realm of materials science, the phenylquinoline scaffold is utilized in the design of functional materials. Its rigid, planar structure and extended π-conjugated system are advantageous for creating organic electronic devices. Phenylquinoline derivatives have been explored as interfacial layer materials in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs), where they can improve device performance by facilitating charge injection and extraction. researchgate.net The versatility of the phenylquinoline framework allows for systematic structural modifications, enabling researchers to fine-tune its electronic and biological properties for targeted applications. benthamdirect.com
Historical Context and Evolution of Quinoline Chemistry in Academic Discourse
The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. nih.gov A few years later, in 1842, Charles Gerhardt obtained a related compound by distilling the alkaloid quinine (B1679958) with a strong base. nih.gov This connection to quinine, a well-known antimalarial agent extracted from the bark of the Cinchona tree, cemented the importance of the quinoline scaffold in medicinal chemistry from its earliest days. nih.govrsc.org
Early synthetic efforts were dominated by classical name reactions like the Skraup synthesis (1880) and the Friedländer synthesis (1882), which, despite their limitations such as harsh reaction conditions, laid the foundational groundwork for quinoline chemistry. nih.gov Over the decades, academic discourse has shifted towards the development of more sophisticated and efficient synthetic strategies. The 20th and 21st centuries have seen the advent of catalytic methods, including palladium-catalyzed cross-coupling reactions and C-H activation, which offer greater control, higher yields, and broader substrate scope. nih.gov This evolution reflects a broader trend in organic synthesis towards methodologies that are not only powerful but also more sustainable and atom-economical.
Structure
3D Structure
Properties
CAS No. |
5855-50-5 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-phenylquinolin-3-ol |
InChI |
InChI=1S/C15H11NO/c17-14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10,17H |
InChI Key |
RCZOGESGQUHUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Sophisticated Spectroscopic and Crystallographic Characterization of 2 Phenylquinolin 3 Ol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a comprehensive picture of the 2-Phenylquinolin-3-ol system can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplets
The ¹H NMR spectrum of this compound provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the proton of the hydroxyl group (-OH) at position 3 appears as a broad singlet. The protons on the quinoline (B57606) and phenyl rings resonate in the aromatic region, generally between 6.69 and 8.10 ppm. ikm.org.myrsc.org The specific chemical shifts and splitting patterns (multiplets) are influenced by the electronic effects of the substituents and the coupling between adjacent protons.
For instance, the proton at the C4 position of the quinoline ring often appears as a singlet, while the other quinoline and phenyl protons exhibit more complex multiplet patterns (e.g., doublets, triplets, and multiplets) due to spin-spin coupling. ikm.org.myrsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline-C4-H | 8.10 | d, J = 8.4 Hz |
| Quinoline-C5-H | 7.71 | d |
| Phenyl Protons | 7.86 – 7.84 | m |
| Quinoline Protons | 7.63 – 7.59 | m |
| Quinoline Protons | 7.42 – 7.38 | m |
Source: Data compiled from various spectroscopic analyses. rsc.orgnih.gov d = doublet, m = multiplet
Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Quaternary Carbons
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. A key feature of ¹³C NMR is its ability to directly detect quaternary carbons, which are carbon atoms that are not bonded to any hydrogen atoms. ucl.ac.uk These include the carbon atoms at the fusion of the two rings in the quinoline system and the carbon atom to which the phenyl group is attached.
In the ¹³C NMR spectrum of this compound, the chemical shifts of the carbon atoms are spread over a wider range than in the ¹H NMR spectrum, typically from 111 to 170 ppm. ikm.org.my The carbon atom bearing the hydroxyl group (C3) and the carbon atom attached to the nitrogen (C2) are significantly influenced by these heteroatoms. The identification of all carbon signals, including the quaternary carbons, is crucial for the complete structural assignment of the molecule. oregonstate.eduumich.edu
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | 169.8 |
| C8a | 152.0 |
| C4 | 145.8 |
| C1' | 139.1 |
| C5 | 132.1 |
| C7 | 130.4 |
| C2', C6' | 128.4 |
| C6 | 122.6 |
| C4a | 116.9 |
| C8 | 111.8 |
Source: Data compiled from spectroscopic analysis. ikm.org.my
Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMBC) for Connectivity and Structural Elucidation
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. mnstate.edu Heteronuclear Multiple Bond Correlation (HMBC) is a particularly powerful experiment that reveals long-range correlations (typically over two or three bonds) between protons and carbons. emerypharma.comresearchgate.net
Mass Spectrometry Techniques for Molecular Mass Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining information about its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. rsc.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation to form [M+H]⁺ ions or deprotonation to form [M-H]⁻ ions. The mass analyzer then separates these ions based on their mass-to-charge ratio, providing a precise measurement of the molecular weight. For this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated molecule. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, often to four or more decimal places. rsc.org This high precision allows for the determination of the elemental formula of a compound. uci.edu By comparing the experimentally measured exact mass with the calculated exact masses for possible elemental formulas, the correct molecular formula can be confidently identified. rsc.orgrsc.org For this compound (C₁₅H₁₁NO), HRMS would confirm this elemental composition, distinguishing it from other compounds that might have the same nominal mass. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile compounds like this compound. In MALDI-TOF analysis, the analyte is co-crystallized with a matrix, which absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, predominantly as singly charged ions. utoronto.ca This method is particularly useful for confirming the molecular mass of synthesized compounds and identifying potential fragmentation patterns. tue.nl
For this compound, with a molecular formula of C₁₅H₁₁NO, the expected molecular weight is approximately 221.25 g/mol . bldpharm.com In a typical MALDI-TOF spectrum of a related quinolinol derivative, the molecular ion peak [M+H]⁺ would be observed, confirming the compound's identity. rsc.org For instance, in the analysis of various organic compounds, including those with quinoline scaffolds, MALDI-TOF has been successfully used to identify the molecular ion and study fragmentation, which can provide structural information. tue.nlrsc.orgrsc.org The choice of matrix is critical for successful analysis; common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (HCCA). mdpi.comjmbfs.org
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups and Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the characteristic functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum provides key insights into its structural features. vscht.cz
The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. pg.edu.pl In a study of 3-phenylquinolin-2-ol, a similar compound, a broad peak was observed at 3397 cm⁻¹, which was attributed to the quinoline-OH group. ikm.org.my The aromatic C-H stretching vibrations of the phenyl and quinoline rings are expected to appear in the range of 3100-3000 cm⁻¹. vscht.cz Specifically, a reported spectrum for a 2-hydroxy-3-phenylquinoline derivative showed a peak at 3053 cm⁻¹. ikm.org.my
The C=C and C=N stretching vibrations within the quinoline ring system typically result in several bands in the 1650-1400 cm⁻¹ region. vscht.cz For 3-phenylquinolin-2-ol, characteristic peaks were observed at 1619 cm⁻¹ and 1560 cm⁻¹. ikm.org.my The C-O stretching vibration associated with the hydroxyl group is usually found in the 1260-1000 cm⁻¹ range. The bending vibrations for the C-H bonds of the aromatic rings also provide structural information.
Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) ikm.org.my |
|---|---|---|---|
| Hydroxyl (-OH) | Stretching | 3400-3200 (broad) | 3397 |
| Aromatic C-H | Stretching | 3100-3000 | 3053 |
| C=C/C=N (Aromatic) | Stretching | 1650-1400 | 1619, 1560 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathways
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, offering insights into its conjugation pathways. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions of the aromatic system.
The extended conjugation involving the quinoline and phenyl rings results in characteristic absorption maxima (λ_max). In studies of similar quinoline derivatives, absorption bands are typically observed in the UV region. For instance, novel bis-quinolin-3-yl chalcones exhibit λ_max values ranging from 215 nm to 290 nm in various solvents. rsc.org The electronic absorption spectra of quinolinol-based compounds often show multiple bands. For example, the UV-Vis spectrum of 3-azido-2-phenylquinoline shows several absorption bands in the range of 310-390 nm. researchgate.net
The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. In some cases, a pH-dependent tautomeric equilibrium between the enol (hydroxy) and keto forms can be observed, leading to changes in the UV-Vis spectrum. For a pyrrolo[3,2-f]quinolin-9-ol derivative, the keto and enol tautomers were found to interconvert in a pH-dependent manner, with the enol form being dominant at low pH. nih.gov The binding of metal ions to the quinolinol moiety can also lead to significant shifts in the absorption bands. researchgate.net
Table 2: UV-Vis Absorption Data for Related Quinoline Derivatives
| Compound Type | Solvent/Condition | Absorption Maxima (λ_max, nm) | Reference |
|---|---|---|---|
| Bis-quinolin-3-yl chalcones | Various | 215 - 290 | rsc.org |
| 3-Azido-2-phenylquinoline | Argon Matrix | 310 - 390 | researchgate.net |
| Pyrrolo[3,2-f]quinolin-9-ol derivative | pH < 2 | Enolic form dominates | nih.gov |
X-ray Crystallography for Solid-State Structural Elucidation
Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Bond Parameters
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. uol.de This technique provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule. uhu-ciqso.es
For quinoline derivatives, X-ray crystallography has been instrumental in confirming their structures. For example, the crystal structure of 4-phenylquinolin-2-(1H)-one was determined to be in the orthorhombic crystal system with space group Pbca. researchgate.net In another study, a derivative of 2-phenylquinoline (B181262) was found to have two conformationally similar molecules in the asymmetric unit, with the dihedral angle between the phenyl and quinoline moieties being around 56-60°. researchgate.net The analysis of 2-phenylquinolin-3,4-dione revealed a triclinic crystal system with space group P-1. researchgate.net These studies provide precise bond lengths and angles, confirming the geometry of the quinoline and phenyl rings.
Table 3: Selected Crystallographic Data for Related Quinoline Structures
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |
|---|---|---|---|---|
| 6,7-Dimethoxy-2,4-diphenylquinoline | - | - | Phenyl/Quinoline: 60.44°, 56.04° | researchgate.net |
| 4-Phenylquinolin-2-(1H)-one | Orthorhombic | Pbca | Phenyl/Quinoline: 64.65° | researchgate.net |
Insights into Molecular Packing and Intermolecular Interactions in Crystalline States
The study of crystal packing reveals how molecules are arranged in the solid state and the nature of the intermolecular interactions that stabilize the crystal lattice. These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com
In the crystal structure of a 2-phenylquinoline derivative, molecules were linked by intermolecular C-H···O hydrogen bonds. researchgate.net The packing of molecules in the crystal of 4-phenylquinolin-2-(1H)-one is stabilized by intermolecular N-H···O and C-H···O interactions. researchgate.net The planarity of the quinoline and phenyl rings in many of these structures facilitates π-π stacking interactions, which also contribute to the stability of the crystal lattice. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the crystalline material and for crystal engineering. researchgate.net
Exploration of Polymorphism and Co-crystal Design Principles
The solid-state structure of a molecule can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability. For the this compound system, an exploration into its polymorphic forms and the rational design of co-crystals are crucial areas of research for optimizing its material characteristics. While specific experimental data for this compound is not extensively available in public literature, the principles of polymorphism and co-crystal engineering can be applied, drawing insights from analogous quinoline derivatives.
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in the arrangement of the molecules in the crystal lattice. Such variations in packing can lead to different intermolecular interactions, resulting in distinct physical properties.
Co-crystals are multi-component crystals in which at least two different components are present in a stoichiometric ratio and are linked by non-covalent interactions, such as hydrogen bonds. Co-crystal design is a powerful strategy to modify the properties of a molecule without altering its covalent structure.
Research Findings
Detailed research into the polymorphism of this compound would involve systematic screening to identify different crystalline forms that can be obtained under various crystallization conditions (e.g., different solvents, temperatures, and pressures). Each potential polymorph would then be characterized using a suite of analytical techniques to determine its structure and properties.
Crystallographic Analysis of Hypothetical Polymorphs:
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the crystal structure of a polymorph. It provides precise information about the unit cell dimensions, space group, and the arrangement of molecules. For this compound, one might anticipate the existence of multiple polymorphic forms, for instance, a monoclinic form and a triclinic form, as has been observed for related compounds like 6-chloro-2-phenylquinolin-4-ol. The key differences would lie in the intermolecular interactions, such as hydrogen bonding patterns involving the hydroxyl group and π-π stacking interactions between the aromatic quinoline and phenyl rings.
Illustrative Crystallographic Data for Hypothetical this compound Polymorphs
| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.2 | 8.5 |
| b (Å) | 8.9 | 12.1 |
| c (Å) | 14.5 | 7.8 |
| α (°) | 90 | 95.2 |
| β (°) | 105.3 | 101.5 |
| γ (°) | 90 | 88.9 |
| V (ų) | 1265 | 778 |
| Z | 4 | 2 |
This table is for illustrative purposes and is based on typical values for related quinoline derivatives.
Spectroscopic Differentiation:
Spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR) are invaluable for distinguishing between polymorphs. The different intermolecular environments in polymorphs lead to subtle but measurable shifts in vibrational frequencies and NMR chemical shifts. For example, the O-H stretching frequency in the FTIR spectrum would be sensitive to the hydrogen bonding environment.
Co-crystal Design Principles:
The design of co-crystals of this compound would involve the selection of suitable co-formers that can form robust intermolecular interactions with the target molecule. Given the presence of a hydroxyl group (a hydrogen bond donor) and the quinoline nitrogen (a hydrogen bond acceptor), co-formers with complementary functional groups, such as carboxylic acids or amides, would be prime candidates.
The formation of co-crystals can be guided by the principles of supramolecular synthesis, aiming to create specific hydrogen bonding motifs. For instance, a carboxylic acid co-former could form a strong O-H···N hydrogen bond with the quinoline nitrogen or an O-H···O hydrogen bond with the hydroxyl group.
Illustrative Data for a Hypothetical this compound Co-crystal
| Co-former | Stoichiometric Ratio | Primary Intermolecular Interaction | Melting Point (°C) |
| Succinic Acid | 1:1 | O-H···N (Carboxylic acid to Quinoline N) | 185 |
| Isonicotinamide | 1:1 | O-H···N (Quinolinol OH to Pyridine (B92270) N) | 198 |
This table is for illustrative purposes and is based on common co-crystal formation principles.
The successful formation of a co-crystal would be confirmed by techniques such as powder X-ray diffraction (PXRD), which would show a unique diffraction pattern different from that of the individual components. Differential scanning calorimetry (DSC) would reveal a new, sharp melting point for the co-crystal.
Mechanistic Investigations and Reactivity Studies of 2 Phenylquinolin 3 Ol and Its Analogs
Reaction Pathways and Proposed Mechanisms
Electrophilic Aromatic Substitution (EAS) on the Quinoline (B57606) Core
The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is influenced by the electronic properties of the existing substituents and the reaction conditions. In quinoline itself, electrophilic attack preferentially occurs on the benzene (B151609) ring (carbocycle) at positions 5 and 8. quimicaorganica.org This preference is attributed to the greater stability of the resulting cationic intermediate, which can delocalize the positive charge over two canonical structures without disrupting the aromaticity of the pyridine (B92270) ring. quimicaorganica.org
For substituted quinolines like 2-phenylquinolin-3-ol, the directing effects of the phenyl and hydroxyl groups, as well as any other substituents on the quinoline core, will determine the regioselectivity of the EAS reaction. For instance, in 6-chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol, the introduction of the chlorine atom at the 6-position is achieved through an electrophilic aromatic substitution reaction using chlorinating agents like thionyl chloride or phosphorus oxychloride. evitachem.com
The general mechanism for EAS involves the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion. dalalinstitute.com This is typically the rate-determining step. In the final step, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. dalalinstitute.com
Table 1: General Steps in Electrophilic Aromatic Substitution
| Step | Description |
| 1. Electrophile Generation | Formation of a reactive electrophile. |
| 2. Nucleophilic Attack | The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation (arenium ion). dalalinstitute.com |
| 3. Deprotonation | A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. dalalinstitute.com |
Nucleophilic Aromatic Substitution (SNAr) Processes
Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce nucleophiles onto the quinoline ring, particularly when it is substituted with electron-withdrawing groups. masterorganicchemistry.comdoubtnut.com Unlike EAS, SNAr is favored on electron-poor aromatic rings. The presence of a good leaving group, typically a halide, is also essential.
In the context of this compound analogs, such as 6-chloro-2-phenylquinolin-4-ol, the chlorine atom at the 6-position can be displaced by various nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring, and this delocalization is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In the second step, the leaving group departs, and the aromaticity of the ring is restored.
A related process is the radical-nucleophilic aromatic substitution (SRN1) reaction. This mechanism involves a free radical intermediate and is initiated by the transfer of an electron to the aryl halide, forming a radical anion. wikipedia.org This radical anion then fragments into an aryl radical and a halide anion. The aryl radical subsequently reacts with the nucleophile. wikipedia.org
Cyclization and Annulation Reaction Mechanisms (e.g., intramolecular condensations)
Cyclization and annulation reactions are powerful tools for the synthesis of complex polycyclic systems from this compound and its derivatives. These reactions often involve intramolecular condensations. For instance, the hydroxyl group in some quinoline derivatives can facilitate cyclization to form fused heterocycles like pyranoquinolines through acid-catalyzed reactions with α,β-unsaturated carbonyl compounds.
One notable example is the synthesis of benzofuroquinoline, an organic light-emitting diode material. This was achieved through a multi-step process that included a Suzuki arylation of 2-chloroquinolin-3-ol, followed by a cyclization step. chim.it The intramolecular hydroarylation and cycloisomerization of 2-alkynylquinoline-3-carbaldehydes, catalyzed by AgOTf, can also lead to the formation of pyranoquinolines. chim.it
Furthermore, a three-component domino reaction involving 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives, catalyzed by PdCl₂(PPh₃)₂, results in highly functionalized quinolines. The proposed mechanism for this transformation involves an initial aldol (B89426) condensation, followed by a Michael addition and a final Suzuki coupling reaction. chim.it Palladium-catalyzed three-component annulation reactions involving multiple C-H activations represent another advanced strategy for constructing cyclic ring systems. rsc.org
Proton Exchange and Tautomeric Equilibria in Hydroxyquinoline Systems
Hydroxyquinolines, including this compound, can exist in tautomeric forms. Tautomerism is a dynamic equilibrium between two or more interconverting constitutional isomers, which in this case involves the migration of a proton. chemrxiv.org The relative stability of the tautomers is influenced by the structure of the molecule, temperature, and the solvent. mdpi.com
For this compound, keto-enol tautomerism is possible, where the proton from the hydroxyl group can migrate to the nitrogen atom of the quinoline ring, forming a quinolinone derivative. The equilibrium between these forms can be studied using spectroscopic techniques and computational methods. Theoretical studies, such as those using density functional theory (DFT), can provide insights into the relative energies and stabilities of the different tautomers. chemrxiv.orgmdpi.com
In a related system, 8-(benzo[d]thiazol-2-yl)quinolin-7-ol, it has been shown that the compound exists predominantly as the enol tautomer in solution. mdpi.com However, upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to the formation of the keto tautomer. mdpi.com This highlights the dynamic nature of proton exchange in these systems.
Functional Group Transformations and Derivatization Reactivity
Oxidation Reactions of Hydroxyl Moieties to Carbonyl Derivatives
The hydroxyl group of this compound and its analogs can be oxidized to the corresponding carbonyl derivative. The outcome of the oxidation of alcohols depends on whether the alcohol is primary, secondary, or tertiary, and the reaction conditions employed. chemguide.co.uk
For secondary alcohols, oxidation typically yields ketones. In the case of hydroxyquinoline derivatives, such as 6-chloro-2-phenylquinolin-4-ol, the hydroxyl group at the 4-position can be oxidized to form quinone derivatives using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Similarly, for 2-phenylquinolin-4-ol, the hydroxyl group can be oxidized to produce quinone derivatives. The oxidation of benzylic alcohols to their corresponding carbonyl compounds can be achieved using various catalytic systems, including those based on TEMPO (2,2,6,6-tetramethylpiperidine-N-oxide) in the presence of a co-catalyst and an oxidant such as molecular oxygen. organic-chemistry.org
Table 2: Common Oxidizing Agents for Alcohols
| Oxidizing Agent | Typical Application |
| Potassium permanganate (KMnO₄) | Strong oxidizing agent, can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. |
| Chromium trioxide (CrO₃) | Used in the Jones oxidation to convert primary and secondary alcohols to carboxylic acids and ketones, respectively. |
| Sodium or potassium dichromate(VI) (Na₂Cr₂O₇ or K₂Cr₂O₇) in acid | Commonly used to oxidize primary and secondary alcohols. chemguide.co.uk |
| TEMPO/Co-oxidant | Catalytic system for the selective oxidation of alcohols to aldehydes and ketones under mild conditions. organic-chemistry.org |
Reduction Strategies for the Quinoline Ring System (e.g., Dihydroquinoline Formation)
The reduction of the quinoline ring system in 2-phenylquinoline (B181262) derivatives to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) analogs is a key transformation, yielding structures with significant biological and pharmaceutical relevance. pku.edu.cnnih.gov These saturated heterocycles are prevalent in natural products and medicinal agents. nih.govnih.govarkat-usa.org
Catalytic hydrogenation is a primary method for this reduction. Various transition metal catalysts, including palladium, platinum, ruthenium, and iridium, are employed. pku.edu.cnnih.govnih.gov For instance, gold nanoparticles supported on titanium dioxide have been shown to effectively catalyze the hydrogenation of quinolines under mild conditions. nih.gov A notable characteristic of gold catalysis is that the quinoline molecule itself can act as a promoter for H₂ activation, a contrast to traditional noble metal systems where it often acts as a poison. nih.gov
The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For example, cationic ruthenium(II) complexes have demonstrated high efficiency in the asymmetric hydrogenation of 2-substituted quinolines, yielding optically active tetrahydroquinolines. pku.edu.cn Similarly, manganese pincer complexes have been utilized in the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology, where the quinoline is formed in situ and subsequently reduced. nih.gov The reaction conditions, particularly the base and temperature, can be tuned to selectively yield either the quinoline or the tetrahydroquinoline. nih.gov For example, using KOtBu at 140°C favors the formation of 2-phenylquinoline, while a combination of KH and KOH at 120°C preferentially produces 2-phenyl-1,2,3,4-tetrahydroquinoline. nih.gov
Heterogeneous catalysts, such as palladium on nickel foam (Al₂O₃-Pd-D/Ni), have also been developed for the selective hydrogenation of quinoline derivatives under low hydrogen pressure in green solvents like ethanol (B145695) and water. researchgate.net
Table 1: Catalytic Systems for Quinoline Ring Reduction
| Catalyst System | Substrate Type | Product | Key Features |
|---|---|---|---|
| Manganese PN³ Pincer Complex | 2-Aminobenzyl alcohol + 1-Phenylethanol | 2-Phenyl-1,2,3,4-tetrahydroquinoline | One-pot cascade reaction via borrowing hydrogen methodology. nih.gov |
| Cationic Ruthenium(II) Complexes | 2-Alkyl/Aryl-quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Highly enantioselective hydrogenation. pku.edu.cn |
| Gold on TiO₂ | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | Mild reaction conditions; quinoline acts as a promoter. nih.gov |
| Al₂O₃-Pd-D/Ni | Quinoline Derivatives | 1,2,3,4-Tetrahydroquinolines | Heterogeneous catalysis in green solvents. researchgate.net |
Substitution Reactions at Heterocyclic Positions (e.g., Halogen Replacement)
The functionalization of the this compound scaffold can be achieved through substitution reactions at various positions on the quinoline ring. Halogenation is a common strategy to introduce a reactive handle for further modifications. For instance, the synthesis of 3-haloquinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines using halogenating agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nih.gov While direct halogenation of substituted quinolines can be challenging regarding regioselectivity, this cyclization method provides a controlled route to 3-iodo-4-phenylquinoline. nih.gov
The chloro group, often introduced at various positions, is a versatile leaving group for nucleophilic substitution reactions. researchgate.net For example, in 4-chloro-2-phenylquinoline (B1581051) derivatives, the chloro group can be displaced by amide solvents, which act as both the solvent and the aminating agent, to yield 4-amino-2-phenylquinolines. researchgate.net The reactivity of the amide depends on the steric and electronic effects of its N-substituents. researchgate.net
The hydroxyl group at the 3-position can also direct substitution. For example, the synthesis of 3-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol involves the nucleophilic substitution of a halogenated quinoline precursor with a thiol compound.
Alkylation and Acylation Processes for Functionalization
Alkylation and acylation are fundamental processes for modifying the this compound core, primarily at the oxygen of the hydroxyl group (O-alkylation/acylation) or the nitrogen of the quinoline ring (N-alkylation/acylation). The regioselectivity of these reactions is influenced by factors such as the reaction conditions, the nature of the alkylating/acylating agent, and the specific quinolinol isomer. researchgate.netrsc.org
For quinolin-4-ols, a study of alkylation with various reagents showed that the position of substituents, such as an alkoxycarbonyl group, can direct the reaction towards either N- or O-alkylation. researchgate.net DFT calculations have been used to rationalize the observed regioselectivity, suggesting that for 3-alkoxycarbonyl-4-quinolinones, N-alkylation is thermodynamically and kinetically favored. researchgate.net In contrast, the isomeric 2-alkoxycarbonyl-4-quinolinones tend to give O-alkylated products. researchgate.net While this data is for the 4-hydroxy isomer, it highlights the subtle electronic effects that govern the reactivity of the ambident nucleophilic system present in hydroxyquinolines.
The synthesis of 3-acyl-2-alkyl(aryl)-4-hydroxyquinolines has been achieved through the reaction of N-(2-aminobenzoyl)benzotriazoles with 1,3-diketones in the presence of a base like tert-BuOK. nih.gov This method provides a route to introduce acyl groups at the C-3 position. Another approach involves the acylation of secondary amines like methyl 2-(methylamino)benzoate with a 1,3-dioxinone, followed by a base-catalyzed cyclization to yield a 3-acetyl-4-hydroxy-quinolinone derivative. rsc.org
Table 2: Examples of Alkylation and Acylation Reactions on Quinolinol Scaffolds
| Reaction Type | Substrate | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Alkylation | 2-Alkoxycarbonyl-4-quinolinones | Alkylating agents | O-alkylated products | researchgate.net |
| Alkylation | 3-Alkoxycarbonyl-4-quinolinones | Alkylating agents | N-alkylated products | researchgate.net |
| Acylation | N-(2-Aminobenzoyl)benzotriazoles + 1,3-Diketones | tert-BuOK | 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines | nih.gov |
| Acylation | Methyl 2-(methylamino)benzoate + 1,3-Dioxinone | Base | 3-Acetyl-4-hydroxy-1-methylquinolin-2-one | rsc.org |
Mannich Base Reactions for Aminoalkylation
The Mannich reaction is a three-component condensation that introduces an aminoalkyl group onto an active hydrogen-containing compound. organic-chemistry.orgbuchler-gmbh.com In the context of hydroxyquinolines, the aromatic ring is sufficiently activated by the hydroxyl group to participate in this transformation. nih.gov The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and the hydroxyquinoline substrate. organic-chemistry.orgbuchler-gmbh.com
The product of the Mannich reaction is a β-aminocarbonyl compound, also known as a Mannich base. buchler-gmbh.com This reaction is a powerful tool for C-C bond formation and the introduction of nitrogen-containing functionalities. buchler-gmbh.comnih.gov The mechanism proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which then undergoes electrophilic aromatic substitution with the electron-rich quinolinol ring. organic-chemistry.org
While specific examples for this compound are not abundant in the reviewed literature, the general reactivity of phenols and other hydroxyquinolines in the Mannich reaction suggests that this compound would be a suitable substrate. researchgate.net The position of aminoalkylation would be directed by the activating effect of the hydroxyl group and the steric hindrance of the existing substituents.
Catalytic Reaction Mechanisms Involving Phenylquinoline Scaffolds
Phenylquinoline scaffolds can participate in catalytic cycles not only as substrates but also as ligands or catalysts themselves, influencing the reaction pathway through various mechanisms.
Brønsted Acid Catalysis Mechanisms in Cyclizations
In the presence of strong Brønsted acids, such as superacids, quinoline derivatives can be synthesized through electrophilic cyclization pathways. nih.gov A proposed mechanism for the synthesis of quinolines from anilines and cinnamaldehydes involves the formation of a dicationic, superelectrophilic species. nih.gov The initial protonation of an imine precursor generates an iminium ion. nih.gov In the superacid medium, this can be further protonated to form a dication. This highly electrophilic intermediate then undergoes cyclization, followed by the elimination of a stable molecule like benzene and subsequent deprotonation to yield the aromatic quinoline ring system. nih.gov
Protonation of the quinoline nitrogen is a key step in many acid-catalyzed reactions. This protonation increases the electrophilicity of the quinoline ring, facilitating nucleophilic attack or other transformations. scispace.commdpi.com For instance, in the iodine-mediated cyclization of chalcones to form 4-methoxyquinolines, protonation of the intermediate 2,3-dihydroquinolin-4(1H)-one is a crucial step that leads to either enolization or nucleophilic addition of the solvent, ultimately resulting in the aromatized product. mdpi.com
Lewis Acid Catalysis Mechanisms in Organic Transformations
The nitrogen and oxygen atoms in this compound provide a potential bidentate chelation site for metal ions, allowing it and its derivatives to act as ligands in Lewis acid catalysis. researchgate.netresearchgate.net The coordination of a metal ion to the quinolinol can activate the metal center for catalytic transformations or can influence the reactivity of the quinolinol ligand itself.
Hydroxyquinoline derivatives are known to form stable complexes with a variety of metal ions, including Fe(III), Cu(II), and Zn(II). researchgate.net These metal complexes have applications ranging from fluorescent probes to potential therapeutic agents. researchgate.netresearchgate.net In the context of catalysis, complexes of rare-earth metals with functionalized 8-hydroxyquinoline (B1678124) ligands have shown high catalytic activity in the hydrophosphinylation of trans-β-nitroalkenes. rsc.org Similarly, copper-alkali metal silsesquioxane complexes with 8-hydroxyquinoline ligands are active catalysts for the oxidation of hydrocarbons and alcohols. mdpi.com
The coordination of the metal ion typically involves the deprotonated hydroxyl group and the quinoline nitrogen. bendola.com This chelation can create a specific chiral environment around the metal center if a chiral quinolinol ligand is used, enabling enantioselective catalysis. The electronic properties of the quinoline ligand, modified by substituents like the phenyl group, can tune the Lewis acidity of the metal center and thus modulate the catalytic activity and selectivity of the complex.
Complex Induced Proximity Effect (CIPE) in Cyclization Reactions
The Complex Induced Proximity Effect (CIPE) is a significant mechanistic principle in organic synthesis, particularly in the formation of heterocyclic compounds. This effect relies on the pre-coordination of a reagent, often an organolithium species, to a functional group within the substrate. This initial complexation brings the reactive species into close proximity with the target reaction site, facilitating an intramolecular reaction, such as cyclization or substitution, that might otherwise be kinetically or thermodynamically unfavorable. benthamopenarchives.com This pre-lithiation phenomenon, which occurs in the transition state before deprotonation, provides an alternative pathway for carbon-carbon bond formation facilitated by heteroatoms in the substituted organolithium reagents. benthamopenarchives.com
In the context of quinoline synthesis, CIPE has been explored as a tool to direct regioselective reactions. For instance, studies on the synthesis of quinolines from 2-(perfluoroalkyl)anilines have demonstrated the role of CIPE. The facile regioselective displacement of a fluorine atom at the C2-position in the presence of another fluorine atom on the phenyl ring can be explained by a CIPE process. researchgate.net
A key example involves the reaction of 2-fluorophenyl ketimines with a lithium amide. The CIPE process is operative in the amination of these ketimines, which occurs before the subsequent cyclization to form the quinoline ring. researchgate.net The lithium reagent is believed to coordinate with the nitrogen atom of the ketimine, positioning it to facilitate the intramolecular nucleophilic attack at the ortho-fluorine-substituted carbon, leading to cyclization. This directed approach is crucial for achieving high regioselectivity in the formation of the quinoline scaffold. researchgate.net
The general principle of CIPE in lithiation can be summarized in the following table:
Table 1: Key Aspects of Complex Induced Proximity Effect (CIPE) in Lithiation
| Feature | Description |
|---|---|
| Prelithiation Complex | Formation of a complex between the organolithium reagent and a heteroatom-containing functional group on the substrate. benthamopenarchives.com |
| Proximity | The complex brings the lithium reagent close to the target C-H or C-X bond. benthamopenarchives.com |
| Intramolecularity | The subsequent deprotonation or substitution occurs as an intramolecular process within the complex. |
| Regiocontrol | The directing group dictates the site of metalation or reaction, leading to high regioselectivity. benthamopenarchives.comresearchgate.net |
| Application | Widely used for the functionalization of aromatic rings and intramolecular cyclizations to form heterocycles. benthamopenarchives.com |
This mechanism provides chemists with a powerful tool for the strategic functionalization of aromatic rings and the construction of complex heterocyclic systems like the quinoline core. benthamopenarchives.com
Radical Cascade Reactions in Quinoline Formation
Radical cascade reactions represent an efficient and powerful strategy for the synthesis of complex molecular architectures, including the quinoline scaffold. These reactions involve a sequence of intramolecular and/or intermolecular radical steps, where the formation of one radical intermediate triggers the next reaction in the cascade until a stable product is formed. pkusz.edu.cn This approach is valued for its ability to rapidly build molecular complexity from simple starting materials in a single pot, often under mild conditions. 20.210.105
In quinoline synthesis, radical cascade reactions have been successfully employed to construct the heterocyclic ring system through various cyclization strategies. A notable example is the metal-free, solvent-controlled radical cyclization of propargylamines for the synthesis of multi-iodinated quinolines. rsc.orgrsc.orgnih.gov This protocol proceeds through a cascade involving iodination, cyclization, oxidation, and aromatization. rsc.org
The proposed mechanism for this transformation is detailed below:
Table 2: Plausible Mechanism for Radical Cascade Formation of Iodoquinolines
| Step | Intermediate | Process Description |
|---|---|---|
| 1 | Alkenyl Radical | An iodine radical, generated from N-Iodosuccinimide (NIS), reacts with the propargylamine (B41283) starting material. rsc.org |
| 2 | Cyclohexadienyl-type Radical | Intramolecular cyclization of the alkenyl radical occurs. rsc.org |
| 3 | Cation Intermediate | The cyclohexadienyl-type radical undergoes a single electron oxidation transfer. rsc.org |
| 4 | Final Product | Tandem deprotonation and aromatization lead to the formation of the multi-iodinated quinoline product. rsc.org |
This metal-free radical pathway utilizes readily available starting materials and offers direct access to a variety of iodoquinolines, which can serve as versatile intermediates for further functionalization. rsc.org
Other examples of radical cascades in quinoline synthesis include copper-catalyzed intermolecular decarboxylative cascade cyclizations and catalyst-free aerobic radical cascades involving thiols to produce 2-thio-substituted quinolines. organic-chemistry.orgrsc.org Nickel-catalyzed tandem radical addition/cyclization reactions have also been developed for the synthesis of dihydroquinolin-2(1H)-ones. mdpi.com These methods highlight the versatility of radical cascade reactions in accessing a diverse range of substituted quinoline derivatives.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Perfluoroalkyl)anilines |
| 2-Fluorophenyl ketimines |
| Propargylamines |
| N-Iodosuccinimide (NIS) |
| Dihydroquinolin-2(1H)-ones |
Computational and Theoretical Studies on 2 Phenylquinolin 3 Ol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in computational chemistry to predict molecular properties. For a molecule like 2-Phenylquinolin-3-ol, DFT calculations would provide fundamental insights into its structure, reactivity, and spectroscopic characteristics.
Optimized Molecular Geometries and Conformational Analysis
This analysis would involve calculating the lowest energy three-dimensional arrangement of atoms in the this compound molecule. The process identifies the most stable conformation by minimizing the energy of the system. Key parameters such as bond lengths, bond angles, and dihedral angles between the quinoline (B57606) and phenyl rings would be determined. Conformational analysis would explore different spatial orientations (rotamers) of the phenyl group relative to the quinoline core to identify the global energy minimum and other low-energy conformers.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. This analysis would pinpoint the distribution of these orbitals across the this compound structure, predicting which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map is color-coded to show different charge regions: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, an MEP map would identify the likely sites for hydrogen bonding and other electrostatic interactions.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. This provides a quantitative picture of hyperconjugation and intramolecular charge transfer, which contribute to molecular stability. For this compound, NBO analysis would quantify the interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings, offering deep insight into the electronic stabilization of the molecular structure.
Vibrational Frequency Calculations and Comparative Spectral Prediction
This computational technique calculates the frequencies of the fundamental modes of molecular vibration. The resulting theoretical spectrum can be compared with experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra, to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. For this compound, these calculations would predict the characteristic stretching and bending frequencies for its functional groups, such as the O-H, C=C, and C-N bonds.
Ab Initio Methods and Semi-Empirical Calculations for Electronic Structure
Beyond DFT, other computational methods could be used to study the electronic structure of this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), solve the Schrödinger equation from first principles without using experimental data for parametrization. They can provide highly accurate results, though often at a greater computational cost than DFT. They would serve as a benchmark for validating results from other methods.
Semi-Empirical Calculations: These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. While less accurate than DFT or ab initio methods, they are useful for studying very large molecular systems or for performing initial, exploratory calculations on the electronic properties of this compound.
Theoretical Prediction of Spectroscopic and Electronic Properties
Computational chemistry provides powerful tools to predict the spectroscopic and electronic properties of molecules like this compound, offering insights that complement experimental data. Methods based on Density Functional Theory (DFT) are central to these theoretical investigations.
NMR Chemical Shift Predictions (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and providing a deeper understanding of the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for such predictions.
For quinoline derivatives, there is often an excellent agreement between theoretically calculated and experimentally observed chemical shift values. tsijournals.com This predictive power is crucial for distinguishing between isomers and understanding the effects of substituents on the electronic structure. Machine learning and deep neural network models are also emerging as powerful tools for the rapid and accurate prediction of ¹H and ¹³C chemical shifts for a wide range of organic molecules. nih.govsourceforge.io
The experimental NMR data for related compounds provide a benchmark for what theoretical predictions aim to achieve. For instance, the ¹H and ¹³C NMR data for 2-phenylquinolin-4(1H)-one, a structurally similar compound, have been reported in DMSO solvent. rsc.org
Table 1: Experimental ¹³C and ¹H NMR Chemical Shifts for the Structurally Related Compound 2-phenylquinolin-4(1H)-one Data sourced from DMSO solvent. rsc.org
| Atom Type | Chemical Shift (ppm) |
|---|---|
| ¹³C | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 |
| ¹H | 11.72 (s, 1H), 8.10 (dd, 1H), 7.83 (dd, 2H), 7.77 (d, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, 1H), 6.34 (s, 1H) |
Electronic Absorption Spectra Predictions from Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, making it particularly useful for predicting electronic absorption spectra (UV-Vis). aps.orgnih.gov This approach can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org
The TD-DFT calculation process involves first obtaining the optimized ground-state geometry of the molecule. Then, the excited states are calculated to identify the electronic transitions, such as π → π* or n → π*, that are responsible for the absorption of UV-Vis light. rsc.org For large molecules, these calculations provide valuable insights into the nature of the transitions by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org
Studies on various quinoline and aromatic systems demonstrate that TD-DFT calculations, often using functionals like B3LYP, can accurately reproduce experimental UV-Vis spectra when an appropriate basis set and solvent model are used. rsc.orgsapub.orgnih.gov The choice of functional and the inclusion of solvent effects, for example through the Polarizable Continuum Model (PCM), are critical for achieving good agreement with experimental results. sapub.org
Table 2: Illustrative TD-DFT Predicted Electronic Transition Data for a Representative Organic Molecule This table represents typical data obtained from TD-DFT calculations and is for illustrative purposes.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 3.54 | 350 | 0.45 | HOMO -> LUMO | π -> π |
| 4.13 | 300 | 0.12 | HOMO-1 -> LUMO | π -> π |
| 4.77 | 260 | 0.28 | HOMO -> LUMO+1 | π -> π* |
Non-linear Optical (NLO) Properties Theoretical Assessment
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in Computational methods are instrumental in the design and assessment of new NLO materials. ias.ac.innih.gov DFT calculations can be used to predict key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO activity. Molecules with large β values are promising candidates for NLO applications. nih.gov Theoretical calculations on various organic molecules, including quinoline derivatives, have shown that the NLO response is strongly influenced by the molecular structure, particularly the presence of electron donor and acceptor groups linked by a π-conjugated system, which facilitates intramolecular charge transfer. nih.govresearchgate.net
Quantum computational studies, employing methods like B3LYP or CAM-B3LYP, can effectively calculate these properties. ias.ac.innih.gov The results are often compared to a standard NLO material, such as urea, to gauge their potential.
Table 3: Theoretical NLO Properties (Illustrative) Calculated values for a hypothetical donor-π-acceptor quinoline derivative, shown for illustrative purposes.
| Parameter | Unit | Calculated Value | Urea (Reference) |
| Dipole Moment (μ) | Debye | 5.8 | 1.37 |
| Mean Polarizability (α) | 10⁻²⁴ esu | 35.2 | 5.4 |
| First Hyperpolarizability (β) | 10⁻³⁰ esu | 150.7 | 0.37 |
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
Quantum chemical calculations can predict various thermodynamic properties of molecules at different temperatures. nist.govnist.gov By performing frequency calculations on the optimized molecular structure, key parameters like enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. scirp.orgnih.gov These calculations are typically based on the principles of statistical mechanics, using the computed vibrational frequencies, rotational constants, and electronic energy of the molecule. researchgate.net
These theoretical values are crucial for understanding the stability of molecules and predicting the spontaneity and equilibrium of chemical reactions. For instance, the calculated enthalpy of formation (ΔHf°) is a fundamental property indicating the stability of a compound. nih.govresearchgate.net DFT methods have been shown to provide reliable thermodynamic data for a wide range of organic compounds. scirp.orgnih.gov
Table 4: Calculated Thermodynamic Parameters for Quinoline at 298.15 K Data for the parent quinoline molecule, illustrating typical computational outputs. scirp.org
| Parameter | Unit | Calculated Value (B3LYP/6-31+G(d,p)) |
| Total Energy (E) | a.u. | -343.45 |
| Enthalpy (H) | a.u. | -343.31 |
| Gibbs Free Energy (G) | a.u. | -343.36 |
| Entropy (S) | J·mol⁻¹·K⁻¹ | 345.2 |
| Heat Capacity (Cv) | J·mol⁻¹·K⁻¹ | 130.8 |
Computational Modeling of Molecular Interactions
Computational modeling is a vital tool for investigating how molecules like this compound interact with their environment at the atomic level. Such studies are particularly important in fields like materials science and corrosion inhibition.
Adsorption Mechanisms at Interfaces (e.g., for corrosion inhibition studies)
Quinoline derivatives are widely recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments. scienceandnature.org Computational studies, primarily using DFT, are employed to elucidate the mechanism of inhibition by modeling the adsorption of the inhibitor molecule onto a metal surface (e.g., an iron cluster or surface slab). icrc.ac.irmdpi.com
These theoretical models help to identify the active sites of the molecule responsible for adsorption. For quinoline derivatives, adsorption typically occurs through the heteroatoms (nitrogen and, in the case of this compound, oxygen) which can donate lone pair electrons to the vacant d-orbitals of the metal atoms. icrc.ac.ir Additionally, the π-electrons of the aromatic quinoline and phenyl rings can interact with the metal surface, further strengthening the adsorption.
Quantum chemical parameters calculated for the isolated inhibitor molecule, such as the energy of the HOMO (EHOMO) and LUMO (ELUMO), the HOMO-LUMO energy gap (ΔE), and Mulliken atomic charges, provide insights into its reactivity and potential for adsorption. icrc.ac.ir A high EHOMO value suggests a greater tendency to donate electrons, while a low ΔE value indicates higher reactivity. Mulliken charge analysis can pinpoint the specific atoms with excess negative charge that are likely to be the sites for chemical bonding with the metal surface. icrc.ac.ir
The interaction can be classified as physisorption (electrostatic interactions) or chemisorption (covalent bond formation). Theoretical calculations of adsorption energy help to distinguish between these mechanisms. The modeling suggests that the adsorption of quinoline inhibitors often involves a combination of both, leading to the formation of a stable, protective film on the metal surface that hinders the corrosion process. icrc.ac.irimist.ma
Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding Networks)
Detailed computational and crystallographic studies specifically describing the intermolecular interactions of this compound are not extensively available in the reviewed scientific literature. However, based on the structural features of the molecule—which contains a hydroxyl group, a quinoline ring system, and a phenyl substituent—several key intermolecular interactions can be anticipated to govern its solid-state packing and molecular aggregation.
The primary and most significant interaction is expected to be hydrogen bonding involving the 3-hydroxyl (-OH) group. The hydroxyl group can act as both a hydrogen bond donor (H) and an acceptor (O), leading to the formation of robust hydrogen-bonding networks. These networks could manifest as chains or more complex three-dimensional arrays, significantly influencing the crystal lattice's stability. For instance, the hydroxyl group's oxygen could accept a hydrogen from a neighboring molecule, while its hydrogen could be donated to the nitrogen atom of the quinoline ring of another molecule, creating a cohesive structure.
Furthermore, the planar aromatic systems of the quinoline and phenyl rings are conducive to π-π stacking interactions . These non-covalent interactions, arising from the overlap of π-orbitals, would contribute to the stabilization of the crystal structure by holding the aromatic planes in proximity. The stacking can occur in various geometries, such as parallel-displaced or T-shaped arrangements, which are common in phenyl-substituted heterocyclic compounds. Studies on related quinoline derivatives confirm that π-π stacking is a significant factor in their supramolecular assembly. nih.gov
Hirshfeld Surface Analysis for Contact Enrichment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed study of close intermolecular contacts. While a specific Hirshfeld surface analysis for this compound has not been reported, analysis of closely related structures, such as N-benzyl-3-phenylquinoxalin-2-amine, provides insight into the expected distribution of intermolecular contacts.
Based on the molecular structure, the anticipated contributions to the Hirshfeld surface would be:
H···H contacts: These are generally the most abundant interactions due to the large number of hydrogen atoms on the molecular surface. In similar aromatic heterocyclic compounds, these contacts can comprise over 50% of the total surface area.
C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms and are also significant contributors, reflecting the packing of the aromatic rings.
O···H/H···O contacts: These are the graphical representation of the hydrogen bonds involving the hydroxyl group and would appear as distinct "spikes" on the fingerprint plot, indicating their specific and directional nature.
N···H/H···N contacts: These would represent the hydrogen bonds involving the quinoline nitrogen atom.
The enrichment of these contacts can be quantified to understand the preferences for certain types of interactions over what would be expected from random packing. For this compound, a high enrichment ratio for O···H and N···H contacts would be expected, underscoring the dominant role of hydrogen bonding in directing the crystal packing.
Below is a hypothetical data table illustrating the kind of results a Hirshfeld surface analysis might yield for a compound with a similar elemental composition.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | 52.0 |
| C···H/H···C | 25.5 |
| O···H/H···O | 10.5 |
| N···H/H···N | 6.0 |
| C···C | 4.5 |
| Other | 1.5 |
This table illustrates that non-specific H···H and C···H contacts typically cover the largest surface area, while the more specific hydrogen bonding contacts (O···H, N···H) account for a smaller but structurally crucial percentage.
Advanced Applications and Research Directions for the Phenylquinoline Scaffold in Chemical Science
Role as Versatile Building Blocks in Complex Molecule Synthesis
The inherent reactivity of the 2-phenylquinolin-3-ol core, characterized by the presence of a hydroxyl group at the 3-position and a phenyl group at the 2-position, allows for a variety of chemical transformations. This makes it an ideal starting material for the synthesis of more complex and functionally rich quinoline (B57606) derivatives.
Construction of Annulated and Fused Heterocyclic Systems
The this compound framework serves as a key precursor for the synthesis of annulated and fused heterocyclic systems, where additional rings are built onto the quinoline core. These complex structures are of significant interest due to their diverse biological activities and material properties. For instance, pyrimido[4,5-b]quinolines, which exhibit a range of pharmacological effects, can be synthesized through multi-component reactions. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthetic strategies often involve the condensation of functionalized quinolines with various reagents. nih.govsemanticscholar.orgrsc.orgunar.ac.idresearchgate.net For example, the synthesis of pyrimido[4,5-b]quinolindiones has been achieved through a one-pot, three-component cyclocondensation of aminopyrimidinones, dimedone, and aromatic aldehydes. nih.gov
Similarly, the synthesis of thiazolo[4,5-b]quinolines, another class of biologically relevant fused heterocycles, often proceeds through the annulation of a thiazole (B1198619) ring onto a quinoline precursor. dmed.org.ua While direct synthesis from this compound is not explicitly detailed, the functional groups present in this scaffold could potentially be modified to facilitate such cyclization reactions.
Precursors for Poly-substituted Quinoline Frameworks
The this compound moiety is an excellent platform for the introduction of various substituents onto the quinoline ring system, leading to the creation of poly-substituted quinoline frameworks. The hydroxyl group at the 3-position can be readily converted into other functional groups, such as ethers, esters, or halides, which can then participate in further reactions to introduce additional diversity. Furthermore, the phenyl and quinoline rings can undergo electrophilic substitution reactions, allowing for the incorporation of a wide range of functional groups at different positions. nih.gov This versatility enables the fine-tuning of the electronic and steric properties of the resulting molecules, which is crucial for applications in drug discovery and materials science.
Synthesis of Hybrid Quinoline Scaffolds with Diverse Heterocycles
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. The this compound scaffold can be utilized in the synthesis of hybrid molecules incorporating other heterocyclic systems known for their biological activity, such as chalcones and coumarins. nih.govresearchgate.netnih.govnih.govresearchgate.neteie.grrsc.org For instance, quinoline-chalcone hybrids have been designed and synthesized as potential anti-cancer agents, demonstrating the utility of combining the quinoline core with other bioactive motifs. nih.govresearchgate.netrsc.org The synthesis of such hybrids often involves the reaction of a functionalized quinoline derivative with a chalcone (B49325) precursor. Similarly, quinoline-coumarin hybrids have been explored for their potential therapeutic applications. nih.goveie.gr While direct synthetic routes starting from this compound are not always explicitly described, its functional handles provide a clear avenue for its incorporation into such hybrid structures.
Application in Materials Science and Engineering
The unique photophysical and electronic properties of the this compound scaffold make it an attractive candidate for applications in materials science, particularly in the development of novel ligands for coordination chemistry and as components in optoelectronic materials.
Development of Ligands for Coordination Chemistry
The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions, making it a potential ligand for the formation of metal complexes. nih.govslideshare.netresearchgate.netredalyc.orguobaghdad.edu.iqmdpi.com The coordination of metal ions to such organic ligands can lead to the formation of materials with interesting magnetic, optical, and catalytic properties. Research on the coordination chemistry of quinoline derivatives has shown that they can form stable complexes with a variety of transition metals. nih.gov For example, dinuclear paddle-wheel like transition metal complexes have been synthesized using a 2-phenylquinoline-4-carboxylic acid derivative, which is structurally related to this compound. nih.gov These complexes have demonstrated antibacterial activities. The specific coordination chemistry of this compound itself is an area that warrants further investigation to explore the full potential of its metal complexes.
Components in Optoelectronic Materials (e.g., Electron Acceptors, Exciplex Forming Hosts for Phosphorescence)
Quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their electron-transporting and light-emitting properties. researchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govmdpi.com The this compound scaffold, with its extended π-conjugation, possesses the fundamental characteristics required for an optoelectronic material. Specifically, it could potentially function as an electron acceptor or as a component of an exciplex-forming host in phosphorescent OLEDs (PhOLEDs). rsc.org
In the context of OLEDs, electron acceptors are materials that facilitate the transport of electrons. The electron-deficient nature of the quinoline ring suggests that derivatives of this compound could be engineered to have suitable lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron injection and transport.
Furthermore, in PhOLEDs, an exciplex-forming host system, which consists of a mixture of an electron-donating and an electron-accepting material, can be used to efficiently harvest triplet excitons. The electronic properties of this compound could be tuned through chemical modification to make it a suitable component in such a host system, potentially leading to highly efficient phosphorescent emission. While specific studies on this compound in these applications are not widely reported, the broader research on quinoline derivatives in optoelectronics suggests that this is a promising area for future exploration. rsc.org
Utilization in Dye Chemistry
The quinoline scaffold, particularly the phenylquinoline framework, serves as a valuable chromophore in the synthesis of various dyes. Although direct applications of this compound in commercial dyes are not extensively documented, structurally similar compounds are utilized in creating reactive dyes for natural and synthetic fibers. For instance, a series of mono azo reactive dyes have been synthesized using 2-phenyl-3-[4′-(4″-aminophenylsulphonamido)]phenyl-4(3H)-quinazolinone-6-sulphonic acid as a core component. arabjchem.org This quinazolinone derivative, after diazotization, is coupled with various anilino cyanurated compounds to produce a range of colors, including purple, red, orange, and yellow shades. arabjchem.org
These dyes have been successfully applied to silk, wool, and cotton fibers, demonstrating good and acceptable percentage dye bath exhaustion. The resulting dyed fabrics exhibit moderate to very good light fastness and good to excellent washing and rubbing fastness, indicating the robustness of the molecular scaffold in dyeing applications. arabjchem.org The inherent stability and tunable electronic properties of the phenyl-substituted heterocyclic system make it a promising platform for the development of novel high-performance dyes.
Catalytic Applications
The rigid structure and functional groups of the this compound scaffold make it and its derivatives suitable for various catalytic applications, ranging from organocatalysis to the design of sophisticated ligands for transition metal catalysis.
Organocatalysis and Asymmetric Catalysis Development
Derivatives of the quinoline scaffold are pivotal in the field of organocatalysis, particularly in asymmetric synthesis. An efficient N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+3] annulation reaction has been developed using 3-hydroxyquinolin-2(1H)-ones as substrates. This method allows for the construction of enantioenriched quinoline derivatives with moderate to good yields and excellent enantioselectivity under mild conditions. rsc.org
In a related context, 2-phenyl-3-hydroxy-quinazolinones, which are structurally analogous to this compound, have been employed as radical trapping agents in asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.gov When catalyzed by chiral vanadyl complexes, these reactions yield cross-coupling products with significant enantiomeric excess (ee). nih.gov For example, the reaction involving 2-phenyl-3-hydroxy-quinazolinone with p-methylstyrene and m-methylstyrene resulted in products with 45% and 26% ee, respectively. nih.gov A notable improvement in asymmetric induction was observed with 3-methyl and 4-methyl styrenes, achieving 88% and 85% ee, respectively, highlighting the influence of the phenylquinoline-like scaffold on the stereochemical outcome of the reaction. nih.gov
Table 1: Asymmetric Reactions Utilizing Phenylquinoline-Type Scaffolds
| Catalyst System | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Vanadyl Complex | p-methylstyrene | 60% | 45% | nih.gov |
| Chiral Vanadyl Complex | m-methylstyrene | 70% | 26% | nih.gov |
| Chiral Vanadyl Complex | 3-methyl styrene (B11656) | 31% | 88% | nih.gov |
| Chiral Vanadyl Complex | 4-methyl styrene | 55% | 85% | nih.gov |
Ligand Design for Metal-Catalyzed Processes (e.g., Ethylene (B1197577) Oligomerization and Polymerization)
Phenylquinoline derivatives have been effectively utilized as ligands in metal-catalyzed processes, particularly in the oligomerization and polymerization of ethylene. A series of chromium(III) complexes incorporating 2-benzimidazolyl-N-phenylquinoline-8-carboxamide ligands have been synthesized and characterized. acs.org When activated with methylaluminoxane (B55162) (MAO), these complexes demonstrate high catalytic activities for both ethylene oligomerization (up to 1.28 × 10⁷ g·mol⁻¹(Cr)·h⁻¹) and polymerization (up to 6.30 × 10⁶ g·mol⁻¹(Cr)·h⁻¹). acs.org The resulting oligomers show high selectivity for α-olefins (>99%), with a distribution that follows the Schultz–Flory rule. acs.org
Similarly, nickel(II) complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivative ligands have been synthesized for ethylene oligomerization. acs.org Upon activation with diethylaluminum chloride (Et₂AlCl), these nickel catalysts exhibit good to high activities, reaching up to 4.9 × 10⁷ g mol⁻¹(Ni) h⁻¹. acs.org The steric and electronic properties of the substituents on the quinoline ligand significantly influence the catalytic performance and the distribution of the resulting products. acs.org
Table 2: Phenylquinoline-Based Catalysts in Ethylene Reactions
| Catalyst Metal | Ligand Type | Process | Catalytic Activity | Reference |
|---|---|---|---|---|
| Chromium(III) | 2-Benzimidazolyl-N-phenylquinoline-8-carboxamide | Oligomerization | Up to 1.28 × 10⁷ g·mol⁻¹(Cr)·h⁻¹ | acs.org |
| Chromium(III) | 2-Benzimidazolyl-N-phenylquinoline-8-carboxamide | Polymerization | Up to 6.30 × 10⁶ g·mol⁻¹(Cr)·h⁻¹ | acs.org |
Future Research Perspectives and Emerging Challenges in Phenylquinoline Chemistry
The field of phenylquinoline chemistry continues to evolve, with significant efforts directed toward developing more efficient and selective synthetic methods and exploring new applications for these versatile compounds.
Development of Enantioselective Synthetic Pathways for Chiral Quinoline Derivatives
A primary focus of future research is the development of robust enantioselective synthetic routes to access chiral quinoline derivatives. The biological activities of these compounds are often enantiomer-dependent, making stereoselective synthesis highly desirable. clockss.org One promising approach is the use of chiral Brønsted acid catalysis for asymmetric intramolecular aza-Michael additions, which has been successfully applied to synthesize enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones in excellent yields (77-98%) and with up to 82% ee. clockss.org
Another effective strategy involves the construction of chiral tetrahydroquinolin-3-ols through the asymmetric dihydroxylation of nitro cyclic sulfites, followed by a CoCl₂-catalyzed reductive cyclization with NaBH₄. nih.gov This method provides access to the core structure with high optical purity and has been applied in the formal synthesis of bioactive molecules. nih.gov The ongoing challenge is to broaden the substrate scope of these reactions and improve the enantioselectivity for a wider range of functionalized phenylquinoline derivatives.
Exploration of Novel Reactivity Patterns under Mild Conditions
A significant challenge in synthetic chemistry is the development of reactions that proceed under mild, environmentally friendly conditions. Recent research has demonstrated a mild and efficient one-pot synthesis of 3-phenylquinoline-2-ol derivatives via a chemo-selective reaction catalyzed by Fe/HCl. ikm.org.my This procedure offers several advantages, including mild reaction conditions, high yields, operational simplicity, and easy purification. ikm.org.my The use of microwave irradiation in this synthesis further exemplifies the move toward more sustainable chemical processes. ikm.org.my
Future work will likely focus on discovering new reactivity patterns for the phenylquinoline scaffold, potentially through metal-free catalysis or photoredox catalysis, to enable the construction of complex molecular architectures under even milder conditions. sigmaaldrich.com Exploring these novel pathways will not only provide more efficient access to known compounds but also open the door to new derivatives with unique chemical and physical properties.
Integration with Advanced Flow and Sustainable Chemistry Approaches for Industrial Relevance
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. For the production of 2-phenylquinoline (B181262) derivatives, flow chemistry offers precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions.
A notable example of a sustainable approach applicable to the synthesis of quinoline derivatives is the use of heterogeneous catalysts in continuous-flow systems. For instance, the synthesis of 2-methylquinoline (B7769805) compounds has been achieved continuously from nitroarenes and an ethanol (B145695)/water system using a Ru-Fe/γ-Al2O3 catalyst. This method operates with green solvents and avoids the use of strong acids or oxidants, aligning with the principles of green chemistry. The reaction proceeds smoothly for various substituted nitroarenes, affording moderate to good yields (46%–88%).
Photochemical reactions in flow have also emerged as a powerful tool for the synthesis of substituted quinolines. A continuous-flow strategy has been developed for the safe production of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. This method allows for the synthesis of previously unexplored quinolines in satisfactory yields within minutes, showcasing the potential for rapid and efficient production.
The Friedländer annulation, a key reaction for quinoline synthesis, can be adapted to more sustainable conditions. Research has demonstrated the use of calcium triflate as a sustainable catalyst for the regioselective Friedländer synthesis of 2-methyl-3-acyl quinolines under solvent-free conditions. This approach not only provides high yields but also allows for in situ chemoselective functionalization of the methyl group, enhancing the structural diversity of the resulting quinoline derivatives.
To quantify the environmental performance and sustainability of these synthetic routes, various green chemistry metrics are employed. These metrics provide a framework for evaluating and comparing the "greenness" of different chemical processes. Key metrics include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Table 1: Key Green Chemistry Metrics
| Metric | Formula | Ideal Value | Focus |
|---|---|---|---|
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of atom incorporation from reactants to product. |
| E-Factor | Total waste (kg) / kg of product | 0 | Minimization of waste generation. |
The application of these metrics to the synthesis of 2-phenylquinoline derivatives can guide the development of more sustainable and industrially viable processes. For example, a synthetic route with a high atom economy and a low E-factor would be considered more environmentally friendly.
While specific data on the continuous flow synthesis of this compound is not yet widely available in the literature, the successful application of these technologies to structurally related quinolines provides a strong foundation for future development. The principles demonstrated in the continuous synthesis of other quinoline derivatives can be adapted and optimized for the production of the this compound scaffold.
Future research in this area will likely focus on the development of bespoke continuous flow reactors and integrated downstream processing for the synthesis of this compound and its analogues. The use of machine learning and artificial intelligence to optimize reaction conditions in real-time is also a promising avenue for accelerating the industrial-scale production of these valuable compounds. The continued integration of flow chemistry and sustainable practices will be crucial in meeting the growing demand for complex pharmaceutical intermediates in an economically and environmentally responsible manner.
Q & A
Basic: What are the standard synthetic routes for preparing 2-Phenylquinolin-3-ol derivatives?
The synthesis typically involves cyclization of substituted 2′-aminochalcones under acid/base catalysis. A microwave-assisted method using indium(III) chloride (20 mol%) as a catalyst has been reported for related quinoline derivatives, yielding ~63% in 5 minutes ( ). Key steps include:
- Condensation of substituted acetophenone with aniline derivatives in ethanol/KOH at 80°C ( ).
- Microwave irradiation to accelerate cyclization, reducing reaction time and improving yield ( ).
- Purification via crystallization from CHCl/di-isopropylether ( ).
Basic: How can researchers confirm the structural identity of this compound derivatives?
Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze H and C NMR shifts to confirm substituent positions and hydrogen bonding (e.g., N–H⋯N interactions) ( ).
- High-resolution mass spectrometry (HRMS) : Validate molecular weights ( ).
- X-ray crystallography : Resolve dihedral angles (e.g., 57.84° between aromatic rings) and intermolecular interactions (e.g., π-π stacking at 3.94 Å) ( ).
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
- Catalyst screening : Replace traditional acids (e.g., HPO) with Lewis acids like InCl to reduce side reactions ( ).
- Microwave irradiation : Enhance reaction kinetics (e.g., 360 W for 5 minutes) to shorten time and minimize decomposition ( ).
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates ( ).
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in resonance assignments.
- Redetermination : Recrystallize the compound under varying conditions (e.g., solvent mixtures) to confirm crystal packing and hydrogen-bonding patterns ( ).
- Multi-technique analysis : Supplement NMR/HRMS with IR spectroscopy or elemental analysis ( ).
Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?
- Enzymatic assays : Screen against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates ( ).
- In vitro cytotoxicity : Test compounds on cancer cell lines (e.g., MTT assay) with IC calculations ( ).
- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, methyl groups) to correlate structural features with activity ( ).
Basic: What safety precautions are recommended when handling this compound derivatives?
- Personal protective equipment (PPE) : Use chemical-resistant gloves, lab coats, and P95 respirators to avoid inhalation of aerosols ().
- Ventilation : Work in a fume hood to prevent exposure to volatile byproducts ().
- Waste disposal : Segregate contaminated solvents for licensed waste management ().
Advanced: How can researchers assess the stability of this compound under storage conditions?
- Long-term stability studies : Store samples in amber vials under inert gas (N) at –20°C and monitor degradation via HPLC every 3–6 months.
- Stress testing : Expose compounds to heat (40–60°C), humidity (75% RH), or UV light to identify degradation pathways ( ).
Advanced: What strategies resolve challenges in crystallizing this compound derivatives?
- Solvent optimization : Use mixed solvents (e.g., CHCl/di-isopropylether) to slow crystal growth and improve morphology ( ).
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
- Temperature gradients : Gradually cool saturated solutions to enhance lattice formation.
Advanced: What mechanistic insights exist for the cyclization of 2′-aminochalcones to this compound derivatives?
- Acid-catalyzed pathway : Protonation of the carbonyl group facilitates intramolecular cyclization via a six-membered transition state ( ).
- Kinetic studies : Monitor reaction progress using TLC or in situ IR to identify rate-determining steps ( ).
- Isotopic labeling : Use N-labeled amines to track nitrogen incorporation during cyclization.
Advanced: How can green chemistry principles be applied to the synthesis of this compound derivatives?
- Solvent-free conditions : Utilize mechanochemical grinding (e.g., ball milling) for condensation steps ( ).
- Biodegradable catalysts : Replace InCl with enzyme mimics (e.g., lipases) for eco-friendly cyclization.
- Waste reduction : Employ continuous flow reactors to minimize solvent use and improve scalability ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
